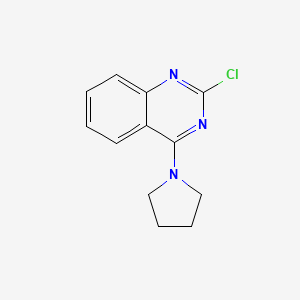
2-Chloro-4-(pyrrolidin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic organic compound . It has a molecular formula of C12H12ClN3 .
Synthesis Analysis
The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline is characterized by a quinazoline ring attached to a pyrrolidine ring . The quinazoline ring is aromatic and contains two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
2-Chloro-4-(pyrrolidin-1-yl)quinazoline has a molecular weight of 233.7 . Its elemental analysis shows that it contains 57.44% carbon, 5.85% hydrogen, 12.11% chlorine, 19.14% nitrogen, and 5.46% oxygen .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
2-Chloro-4-(pyrrolidin-1-yl)quinazoline serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a lead compound for developing drugs targeting specific receptors or enzymes. Its structural features allow modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. Notably, quinazoline derivatives have demonstrated activity against various diseases, including cancer, inflammation, and neurological disorders .
Antimicrobial Agents
Studies have explored the antimicrobial properties of quinazoline derivatives. Researchers assess their effectiveness against bacteria, fungi, and parasites. The presence of the pyrrolidine moiety in 2-Chloro-4-(pyrrolidin-1-yl)quinazoline may contribute to its antimicrobial activity. Further investigations are needed to elucidate the mechanism of action and optimize its potency .
Catalysis and Organic Synthesis
Quinazoline derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, can serve as catalysts in organic transformations. For instance, they catalyze allylation reactions and benzylation of carbonyl compounds. These applications find relevance in synthetic chemistry and the development of new methodologies .
Photophysical Properties and Materials Science
Quinazoline derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers explore their use as fluorescent probes, sensors, or materials for optoelectronic devices. By modifying the substituents, scientists can tailor their optical properties for specific applications.
Safety and Hazards
Direcciones Futuras
Quinazoline derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, have shown significant biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline and its derivatives, as well as optimizing their structures to improve their pharmacokinetic profiles .
Propiedades
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJJAGHHWLXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyrrolidin-1-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)

![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
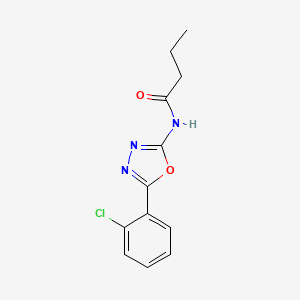
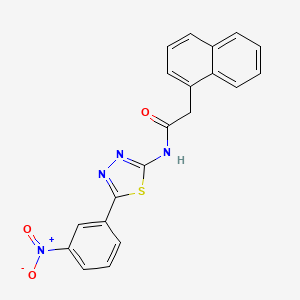
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)
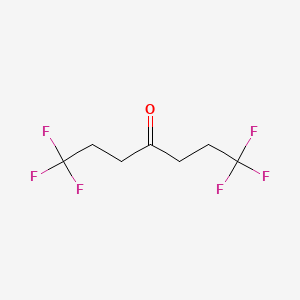
![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)
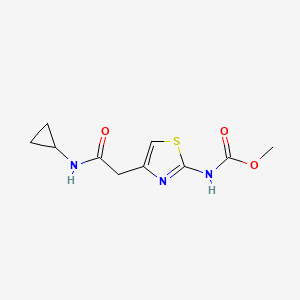
![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)
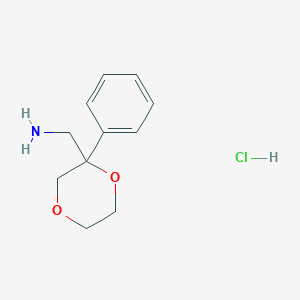
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)